Oxazorone

Vue d'ensemble

Description

L'oxazolone est un composé hétérocyclique à cinq chaînons contenant de l'azote et de l'oxygène comme hétéroatomes. Il a la formule moléculaire C₃H₃NO₂ et fait partie d'une grande famille de composés à base d'oxazole . Les oxazolones sont connues pour leurs diverses activités biologiques et sont utilisées dans divers domaines, notamment la chimie médicinale et la science des matériaux .

Voies de synthèse et conditions réactionnelles :

Réaction d'Erlenmeyer-Plochl : Il s'agit d'une méthode courante pour synthétiser les oxazolones.

Réaction de Diels-Alder intramoléculaire : Cette méthode utilise un diène et un diénophile pour former le cycle oxazolone.

Méthode du carbodiimide : Cela implique la réaction d'un acide aminé avec un carbodiimide pour former l'oxazolone.

Méthodes de production industrielle :

- La production industrielle d'oxazolones implique souvent l'utilisation de réacteurs haute pression et de catalyseurs pour augmenter le rendement et l'efficacité. Les conditions spécifiques varient en fonction du dérivé oxazolone souhaité .

Types de réactions :

Oxydation : Les oxazolones peuvent subir des réactions d'oxydation pour former des oxazoles.

Réduction : La réduction des oxazolones peut conduire à la formation d'oxazolines.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution nécessitent généralement des catalyseurs comme le palladium ou le cuivre et peuvent être effectuées sous reflux.

Principaux produits :

- Les principaux produits de ces réactions comprennent les oxazoles, les oxazolines et divers oxazolones substitués .

4. Applications de la recherche scientifique

Les oxazolones ont un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaires dans la synthèse de molécules organiques complexes.

Industrie : Utilisé comme additifs dans les huiles lubrifiantes et comme inhibiteurs de corrosion.

5. Mécanisme d'action

Le mécanisme d'action des oxazolones varie en fonction de leur application spécifique :

Activité biologique : Les oxazolones peuvent inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat.

Réactions chimiques : En synthèse chimique, les oxazolones agissent comme des électrophiles, réagissant avec des nucléophiles pour former de nouvelles liaisons.

Composés similaires :

Oxazole : Structure similaire mais sans le groupe carbonyle présent dans les oxazolones.

Oxazolidone : Un analogue saturé de l'oxazolone, utilisé dans différentes applications.

Azlactones : Ce sont des produits de cyclisation d'acides α-aminés N-acylés et sont étroitement liés aux oxazolones.

Unicité :

Applications De Recherche Scientifique

Immunological Research

Oxazolone-Induced Colitis Model

Oxazolone is widely used to induce colitis in experimental models, particularly in mice. This model mimics aspects of inflammatory bowel disease (IBD) and allows researchers to study the underlying immune responses.

- Study Overview : In a study involving BALB/c mice, colitis was induced by administering oxazolone. The immune response was monitored at various time points post-administration, allowing researchers to assess survival rates and immune cell infiltration in the colon .

- Findings : The study found that mice treated with oxazolone exhibited significant inflammation characterized by epithelial hyperplasia and infiltration of immune cells, particularly T cells. This model has provided insights into the pathophysiology of IBD and potential therapeutic targets.

| Parameter | Control Group (EtOH) | Oxazolone Group | Survival Rate (%) |

|---|---|---|---|

| Immune Cell Infiltration | Low | High | 60 |

| Epithelial Hyperplasia | None | Present |

Dermatological Applications

Atopic Dermatitis Model

Oxazolone is also utilized to study atopic dermatitis (AD), an allergic skin condition. Research has shown that oxazolone can induce AD-like symptoms in various mouse models.

- Case Study : A study using NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells demonstrated that treatment with oxazolone led to symptoms similar to those observed in human AD patients, including IgE secretion and skin inflammation .

- Implications : This model is crucial for understanding the immune mechanisms involved in AD and testing new therapeutic strategies.

| Symptom | Control Group (Healthy PBMCs) | AD Patient PBMCs |

|---|---|---|

| Skin Redness | Rarely observed | Frequently observed |

| IgE Secretion | Low | High |

| Inflammatory Cell Infiltration | Minimal | Significant |

Therapeutic Research

Potential Therapeutic Applications

Research into oxazolone's effects has implications for developing new treatments for autoimmune and inflammatory diseases.

- Mechanism of Action : Oxazolone induces a Th2-type immune response, which is relevant in conditions like asthma and allergies. Understanding this mechanism can lead to targeted therapies that modulate immune responses without broad immunosuppression.

- Future Directions : Ongoing studies aim to explore oxazolone's role in drug development for treating chronic inflammatory diseases by identifying specific pathways involved in its action.

Mécanisme D'action

Target of Action

Oxazorone is a chemical compound and functional group, with the molecular formula C3H3NO2 . It is part of a large family of oxazole-based compounds

Mode of Action

It is known that this compound and its derivatives participate in a variety of intermolecular reactions .

Biochemical Pathways

This compound is an important heterocyclic nucleus having a wide spectrum of biological activities . It is part of a large number of drugs and biologically relevant molecules

Result of Action

This compound and its derivatives have been shown to have a wide spectrum of biological activities .

Action Environment

The substitution pattern in this compound derivatives plays a pivotal role in delineating their biological activities .

Analyse Biochimique

Biochemical Properties

Oxazorone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with peroxisome proliferator-activated receptors (PPARs), which are essential in regulating metabolic processes . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound affects gene expression by modulating transcription factors such as nuclear factor-kappa B (NF-κB), which plays a pivotal role in inflammatory responses . These cellular effects underscore the compound’s potential as a therapeutic agent in treating cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound activates PPARs by binding to their ligand-binding domain, promoting the transcription of genes involved in lipid metabolism . These molecular interactions elucidate the compound’s mechanism of action in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of inflammatory pathways and persistent modulation of metabolic processes . These temporal effects highlight the importance of considering the compound’s stability and long-term impact in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in lipid and glucose metabolism . For example, this compound activates PPARs, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Comparaison Avec Des Composés Similaires

Activité Biologique

Oxazorone, a member of the oxazolone family, is a heterocyclic compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound and its derivatives, drawing from various research studies and case analyses.

Overview of this compound

This compound, also known as 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, is characterized by its oxazolone ring structure. This compound exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects. The unique structural features of this compound allow it to interact with various biological targets, making it a promising candidate for drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for the synthesis of oxazolones, including:

- Condensation Reactions : Involving carbonyl compounds and amino acids or amines.

- Cyclization Reactions : Utilizing isocyanates or isothiocyanates with suitable nucleophiles.

Recent studies have focused on modifying the oxazolone structure to enhance its biological activity. For example, bis-oxazolone derivatives have shown increased antioxidant and antimicrobial properties compared to their parent compounds .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial activity against various bacterial strains. A study evaluating several oxazolone-based sulfonamides found that certain compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds 9a , 9b , and 9f showed the lowest minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9a | Staphylococcus aureus | 8 |

| 9b | Pseudomonas aeruginosa | 16 |

| 9f | Escherichia coli | 32 |

Anticancer Activity

Research has highlighted the anticancer properties of this compound derivatives. Compounds derived from oxazolone have shown varying levels of cytotoxicity against different cancer cell lines. For instance, derivatives such as 9k exhibited significant antiproliferative effects in vitro against breast cancer cells . The mechanism behind this activity is believed to involve the inhibition of oncogenic pathways and modulation of apoptosis-related proteins.

Anti-inflammatory Effects

Oxazolone has been utilized in experimental models to study inflammatory diseases. The oxazolone-induced colitis model mimics aspects of human inflammatory bowel disease (IBD). In this model, administration of oxazolone leads to a Th2-type immune response characterized by increased levels of IL-4 and IL-5. Treatments targeting this pathway have shown promise in reducing inflammation and improving survival rates in affected mice .

Case Studies

- Oxazolone-Induced Colitis : A study demonstrated that mice treated with oxazolone developed severe colitis characterized by mucosal damage and high mortality rates. The administration of anti-inflammatory agents improved outcomes, suggesting therapeutic potential for managing IBD .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of bis-oxazolone derivatives against E. coli and S. aureus. The results indicated that these compounds could serve as alternatives to traditional antibiotics due to their efficacy and lower toxicity profiles .

Propriétés

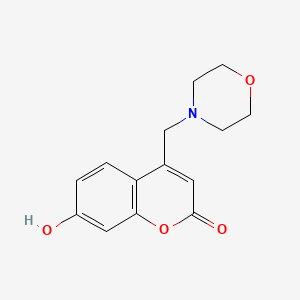

IUPAC Name |

7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-11-1-2-12-10(7-14(17)19-13(12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQWUZKGZZNBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180044 | |

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25392-50-1 | |

| Record name | Oxazorone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025392501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAZORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77243B845F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.